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molecular formula C11H13ClN4 B8418494 5-Chloro-3-piperazin-1-YL-1H-indazole

5-Chloro-3-piperazin-1-YL-1H-indazole

Cat. No. B8418494
M. Wt: 236.70 g/mol
InChI Key: MAEHNNSRVLOXLB-UHFFFAOYSA-N
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Patent
US04954503

Procedure details

To a stirred solution of 4-(5-chloro-1H-indazol-3-yl)-1-piperazinecarbonitrile of Example 36a in THF (175 ml) under N2 was added, dropwise, lithium aluminum hydride (20 ml, 0.02 mol of a 1M lithium aluminum hydride solution in THF). After total addition, the reaction was heated to reflux and stirred for 3 hours. The reaction was cooled in an ice bath and the excess lithium aluminum hydride was destroyed by the dropwise addition of H2O (15 ml). This was filtered through a coarse sintered glass funnel and the filter cake was washed well with THF. The filtrate was concentrated to afford a biphasic H2O-oil (7.5 g). This was partitioned between CH2Cl2 and H2O and the H2O was extracted again with CH2Cl2 adding a small amount of saturated NaCl solution. The combined CH2Cl2 extract was washed with H2O, dried with MgSO4 and concentrated to afford 3.2 g of a solid, m.p. 60°-62° C. The solid was purified by preparative HPLC (Water's Associates Prep. LC/System 500, 2 silica gel columns eluting with 20% methanol-CH2Cl2) to afford 1.9 g of product. A small amount was recrystallized from toluene and collected, then washed with hexane affording solid 5-chloro-3-(1-piperazinyl)-1H-indazole, m.p. 178°-180° C.
Name
4-(5-chloro-1H-indazol-3-yl)-1-piperazinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[N:11]1[CH2:16][CH2:15][N:14](C#N)[CH2:13][CH2:12]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
4-(5-chloro-1H-indazol-3-yl)-1-piperazinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=NNC2=CC1)N1CCN(CC1)C#N
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After total addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the excess lithium aluminum hydride was destroyed by the dropwise addition of H2O (15 ml)
FILTRATION
Type
FILTRATION
Details
This was filtered through a coarse sintered glass funnel
WASH
Type
WASH
Details
the filter cake was washed well with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a biphasic H2O-oil (7.5 g)
CUSTOM
Type
CUSTOM
Details
This was partitioned between CH2Cl2 and H2O
EXTRACTION
Type
EXTRACTION
Details
the H2O was extracted again with CH2Cl2 adding a small amount of saturated NaCl solution
EXTRACTION
Type
EXTRACTION
Details
The combined CH2Cl2 extract
WASH
Type
WASH
Details
was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C2C(=NNC2=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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